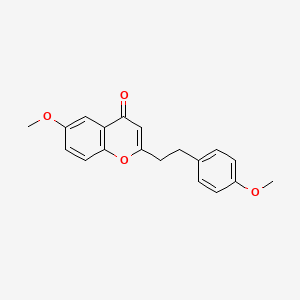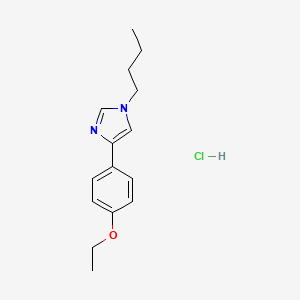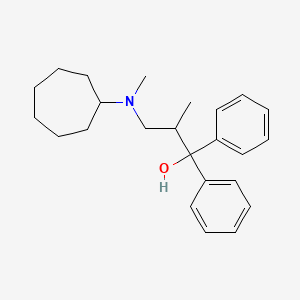
alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol is a complex organic compound that belongs to the class of alpha-amino ketones This compound is characterized by its unique structure, which includes a cycloheptylmethylamino group and a benzhydrol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol typically involves multi-step organic reactions. One common method includes the reaction of cycloheptylmethylamine with an appropriate alpha-hydroxy ketone under controlled conditions. The reaction may require the use of catalysts such as ruthenium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with silica gel as a catalyst in methanol or using deep eutectic solvents have been reported to selectively produce the desired products with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: These compounds also exhibit unique chemical properties and are used in various applications.
Propriétés
Numéro CAS |
4082-38-6 |
|---|---|
Formule moléculaire |
C24H33NO |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
3-[cycloheptyl(methyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H33NO/c1-20(19-25(2)23-17-11-3-4-12-18-23)24(26,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23,26H,3-4,11-12,17-19H2,1-2H3 |
Clé InChI |
OXTQHELIHQKFDF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C1CCCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


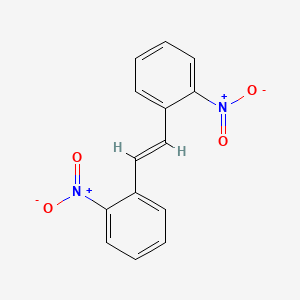
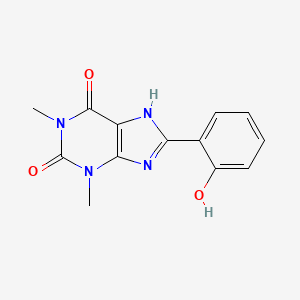
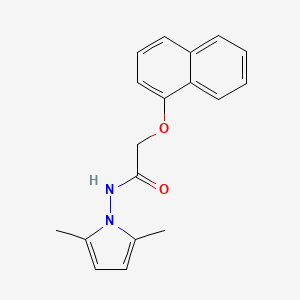
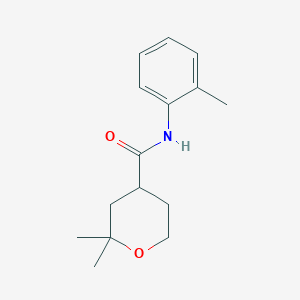
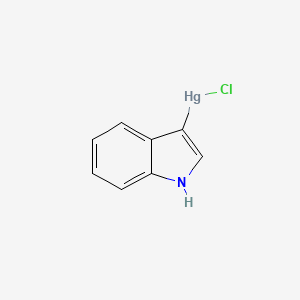

![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
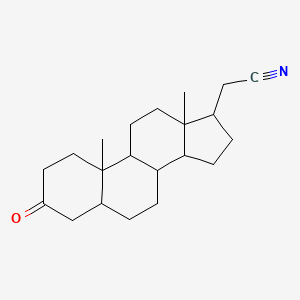
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

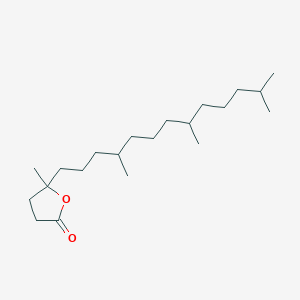
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
